2-Aminoethyl Methanethiosulfonate Hydrochloride

説明

Historical Development and Significance

The development of 2-Aminoethyl Methanethiosulfonate Hydrochloride emerged from the pioneering work of Arthur Karlin and his colleagues, who introduced charged methanethiosulfonate reagents as revolutionary tools for protein structure and function studies. These researchers recognized the unique properties of methanethiosulfonate compounds for their ability to react specifically and rapidly with cysteine residues in proteins, leading to the development of this particular derivative as part of a suite of charged reagents designed for membrane protein analysis.

The historical significance of this compound lies in its contribution to the advancement of substituted cysteine accessibility method studies, which have become fundamental techniques in structural biology. Research applications have demonstrated the compound's utility in probing the structures of acetylcholine receptor channels, gamma-aminobutyric acid receptor channels, and lactose permease systems. The compound has proven particularly valuable for mapping pore-lining regions of ryanodine receptors, establishing its importance in calcium channel research.

The evolution of methanethiosulfonate reagents represented a significant advancement over traditional protein modification reagents such as iodoacetates, maleimides, and organomercurials. The superiority of these compounds stems from their facility in achieving stoichiometric alkanethiolation of cysteine residues under mild conditions, providing researchers with more precise and controllable modification reactions. This development has enabled detailed structural mapping of membrane proteins in combination with site-specific mutagenesis techniques.

Chemical Structure and Nomenclature

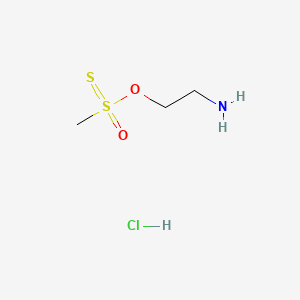

This compound possesses a distinctive molecular architecture characterized by a methanethiosulfonate functional group connected to an aminoethyl moiety, with the amine group existing in its protonated form as a hydrochloride salt. The structural framework consists of a methylsulfonothioate group attached to a two-carbon chain terminating in an amino group.

The compound's structure features a central sulfur atom double-bonded to oxygen and single-bonded to another sulfur atom, which forms the characteristic methanethiosulfonate functionality. This reactive group is attached to an ethylamine chain, creating a bifunctional molecule capable of both covalent modification and electrostatic interactions. The hydrochloride salt formation results from protonation of the terminal amino group, enhancing the compound's water solubility and stability.

The three-dimensional configuration of the molecule allows for effective penetration into protein binding sites while maintaining the reactive capabilities of the methanethiosulfonate group. The compound's dimensions have been characterized as fitting within a cylinder approximately 0.6 nanometers in diameter and 1 nanometer in length, making it suitable for accessing buried cysteine residues in protein structures.

| Structural Feature | Description |

|---|---|

| Functional Groups | Methanethiosulfonate, Primary amine (protonated) |

| Chain Length | Two-carbon linker |

| Reactive Site | Methanethiosulfonate sulfur |

| Salt Form | Hydrochloride |

| Geometry | Linear alkyl chain with terminal functional groups |

CAS Registry Information and Identifiers

The Chemical Abstracts Service has assigned the registry number 37597-96-9 to this compound, providing a unique identifier for this specific salt form of the compound. This registry number distinguishes the hydrochloride variant from other salt forms, including the hydrobromide derivative which carries the separate CAS number 16599-33-0.

Additional chemical database identifiers include the DSSTox Substance ID and various proprietary catalog numbers from chemical suppliers. The compound appears in multiple chemical databases with consistent identification parameters, ensuring reliable cross-referencing across different information systems. The European Community number and other regulatory identifiers provide additional verification of the compound's identity for international chemical commerce and research applications.

The standardized identifier systems enable precise communication about this specific compound variant, which is crucial given the existence of multiple salt forms and related derivatives. The InChI key NRPKIYSDVDLOTO-UHFFFAOYSA-N provides a unique computational identifier that ensures unambiguous chemical structure representation across digital platforms.

| Database | Identifier |

|---|---|

| CAS Registry Number | 37597-96-9 |

| InChI Key | NRPKIYSDVDLOTO-UHFFFAOYSA-N |

| SMILES | CS(=O)(=S)OCCN.Cl |

| DSSTox ID | Available through regulatory databases |

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methylsulfonylsulfanylethanamine;hydrochloride, reflecting the systematic naming conventions for organosulfur compounds. This official designation precisely describes the molecular structure by identifying the methylsulfonyl group attached to a sulfanyl bridge connected to an ethanamine backbone, with the hydrochloride salt specification.

Alternative systematic names include Methanesulfonothioic Acid S-(2-Aminoethyl) Ester Hydrochloride, which emphasizes the ester linkage between the methanethiosulfonate group and the aminoethyl chain. This nomenclature variation provides additional clarity regarding the chemical bonding pattern within the molecule.

The compound is commonly referenced in scientific literature through various synonyms that reflect its structural features and applications. These include S-(2-Aminoethyl)methanethiosulfonate hydrochloride, 2-(Methylsulphonamido)ethylamine hydrochloride, and N-monomethanesulphonylethylene diamine hydrochloride. Each synonym emphasizes different aspects of the molecular structure while maintaining reference to the same chemical entity.

Commercial suppliers and chemical catalogs may utilize abbreviated designations or proprietary naming systems, but the IUPAC nomenclature remains the standard for scientific communication. The systematic naming ensures precise identification regardless of commercial source or application context.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 2-methylsulfonylsulfanylethanamine;hydrochloride |

| Alternative Systematic | Methanesulfonothioic Acid S-(2-Aminoethyl) Ester Hydrochloride |

| Descriptive | S-(2-Aminoethyl)methanethiosulfonate hydrochloride |

| Chemical Database | Multiple variant forms recognized |

Molecular Formula and Weight

This compound possesses the molecular formula C3H10ClNO2S2, representing the complete hydrochloride salt form of the compound. This formula can also be expressed as C3H9NO2S2·HCl to explicitly show the salt formation between the base compound and hydrochloric acid. The molecular composition includes three carbon atoms, ten hydrogen atoms (including the proton from hydrochloric acid), one chloride ion, one nitrogen atom, two oxygen atoms, and two sulfur atoms.

The molecular weight of the compound is 191.70 grams per mole, calculated from the atomic masses of all constituent elements. This molecular weight reflects the complete salt form and is essential for accurate preparation of research solutions and stoichiometric calculations in experimental applications. The accurate mass determination enables precise quantification in analytical procedures and ensures reproducible experimental conditions.

The elemental composition reveals the compound's character as an organosulfur molecule with significant heteroatom content. The presence of two sulfur atoms, characteristic of methanethiosulfonate compounds, contributes substantially to the molecular weight and chemical reactivity. The nitrogen atom provides the basic functionality that forms the hydrochloride salt, while the oxygen atoms participate in the sulfonyl group structure.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C3H10ClNO2S2 |

| Alternative Formula | C3H9NO2S2·HCl |

| Molecular Weight | 191.70 g/mol |

| Carbon Content | 3 atoms |

| Hydrogen Content | 10 atoms (including HCl) |

| Heteroatom Content | Cl, N, O2, S2 |

特性

IUPAC Name |

2-methylsulfonothioyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPKIYSDVDLOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724420 | |

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37597-96-9 | |

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thiol-Disulfide Exchange with Methanesulfonyl Chloride

A common approach involves the reaction of 2-aminoethanethiol hydrochloride with methanesulfonyl chloride (MsCl) under controlled alkaline conditions. This method leverages the nucleophilic properties of the thiol group to form the methanethiosulfonate moiety.

Procedure :

-

Dissolve 2-aminoethanethiol hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Cool the solution to 0–5°C and slowly add methanesulfonyl chloride (1.2 equiv) while maintaining pH 8–9 via dropwise addition of triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 12–16 hours.

-

Quench excess MsCl with ice-cold water, extract the product into DCM, and dry over anhydrous sodium sulfate.

-

Precipitate the hydrochloride salt by introducing hydrogen chloride gas into the organic phase.

Key Considerations :

Oxidative Coupling of 2-Aminoethanethiol

Alternative methods employ oxidative coupling using hydrogen peroxide () or iodine () to form the disulfide intermediate, followed by sulfonation.

Procedure :

-

Oxidize 2-aminoethanethiol (2.0 equiv) in aqueous NaOH (1 M) with 3% at 25°C for 24 hours.

-

Acidify the solution with HCl to precipitate the disulfide, which is filtered and dried.

-

React the disulfide with methanesulfonyl chloride in acetonitrile at 60°C for 24 hours.

-

Isolate the product via solvent evaporation and washing with diethyl ether.

Advantages :

-

This two-step process avoids handling volatile thiols directly.

-

Yields range from 70–85%, depending on oxidation efficiency.

Reaction Optimization and Mechanistic Insights

Role of Solvent and Base

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis of MsCl |

| Base | Triethylamine (TEA) | Neutralizes HCl, drives reaction forward |

| Temperature | 0–25°C | Prevents thermal degradation |

Mechanism :

The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic sulfur of MsCl, forming a sulfonate intermediate that rearranges to the methanethiosulfonate.

Byproduct Formation and Mitigation

Common byproducts include:

-

Methanesulfonic acid : Forms if water is present; mitigated by using anhydrous conditions.

-

Disulfide dimers : Controlled by stoichiometric excess of MsCl (1.2–1.5 equiv).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).

-

Melting Point : 157–159°C (decomposition observed above 160°C).

Industrial-Scale Production Challenges

Cost Drivers

-

Raw Materials : 2-Aminoethanethiol hydrochloride (~$120/g) and MsCl (~$50/L).

-

Yield Losses : Primarily during salt precipitation (~10–15% loss).

Applications in Biochemical Research

Probing Protein Thiols

The compound’s methanethiosulfonate group reacts selectively with cysteine residues, enabling:

Comparative Reactivity

| Thiol-Reactive Reagent | Reaction Rate with Cysteine (Ms) |

|---|---|

| AEMTS-HCl | |

| DTNB | |

| IAM |

化学反応の分析

Types of Reactions: 2-Aminoethyl Methanethiosulfonate Hydrochloride primarily undergoes substitution reactions with thiol groups in proteins. This reaction is highly specific and rapid, making it a valuable tool in biochemical research .

Common Reagents and Conditions:

Reagents: Methanesulfonyl chloride, 2-aminoethanethiol, triethylamine.

Conditions: Organic solvents (e.g., dichloromethane), low temperatures, inert atmosphere.

Major Products: The major product of the reaction between this compound and thiols is a mixed disulfide, which can be further analyzed or used in various biochemical assays .

科学的研究の応用

2-Aminoethyl Methanethiosulfonate Hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Aminoethyl Methanethiosulfonate Hydrochloride involves the formation of a mixed disulfide bond with thiol groups in proteins. This modification can alter the structure and function of the target protein, providing insights into its biochemical properties . The compound specifically targets thiol groups, making it a valuable tool for studying proteins with critical cysteine residues .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methanethiosulfonate (MTS) Derivatives

The most closely related compounds to 2-aminoethyl methanethiosulfonate hydrochloride are other MTS reagents, which differ in their substituent groups and physicochemical properties. Key examples include:

[2-(Trimethylammonium)ethyl]methanethiosulfonate Bromide (MTSET)

- Structure : Contains a positively charged trimethylammonium group instead of the primary amine in MTSEA.

- Charge : Permanent +1 charge due to quaternary ammonium, limiting membrane permeability compared to MTSEA .

- Applications : Extracellular cysteine modification in ion channels (e.g., ENaC) due to its inability to cross lipid bilayers .

Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES)

- Structure : Features a negatively charged sulfonate group.

- Charge : -1 charge at physiological pH, making it ideal for studying electrostatic interactions in protein pores .

- Applications : Used to probe anion-accessible regions in transmembrane proteins like potassium channels .

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate (MTS-4-Fluorescein)

- Structure : Conjugated with fluorescein for fluorescent labeling.

- Applications : Combines thiol modification with fluorescence detection, enabling real-time tracking of protein conformational changes .

Comparative Data Table

Non-MTS Thiol Modifiers

2-Aminoethanethiol Hydrochloride (Cysteamine Hydrochloride)

- Structure : A simple thiol (HS-CH2-CH2-NH2·HCl) lacking the methanethiosulfonate group.

- Reactivity : Acts as a reducing agent rather than a covalent modifier, disrupting disulfide bonds .

- Applications: Used in redox biology and as a therapeutic agent for cystinosis, contrasting with MTSEA’s role in structural studies .

Methyl Methanethiosulfonate (MMTS)

- Structure : Smaller, uncharged methyl group substituent.

- Reactivity: Modifies cysteine residues but lacks the aminoethyl group, limiting its utility in introducing positive charges or crosslinking .

Research Findings and Functional Insights

Ion Channel Studies

- ENaC Channels : MTSEA, MTSET, and MTSES were used to map extracellular cysteine accessibility in epithelial sodium channels. MTSEA’s moderate permeability allowed intracellular modification, while MTSET’s bulk restricted it to extracellular sites .

- K+ Channels : MTSES revealed anion-sensitive regions in the selectivity filter, whereas MTSEA helped identify cation-accessible residues critical for conduction .

Structural Dynamics

- MTSEA’s aminoethyl group introduced steric or charge effects in ligand-binding pockets, as demonstrated in GABAA receptor homology models .

生物活性

2-Aminoethyl Methanethiosulfonate Hydrochloride (often abbreviated as MTSEA) is a sulfhydryl-reactive compound widely used in biochemical research to modify thiol groups in proteins. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies, supported by diverse sources.

Target of Action

MTSEA primarily targets thiol groups in proteins, engaging in rapid and specific reactions that lead to the formation of mixed disulfides. This modification can significantly alter protein structure and function.

Mode of Action

The compound reacts with thiol groups to form stable mixed disulfides, which can influence various biochemical pathways. For instance, it has been utilized to probe the structures of ion channels and receptors such as the GABA receptor and lactose permease.

Biochemical Pathways

The interaction of MTSEA with thiol groups affects numerous cellular processes by modifying the activity of proteins and enzymes that contain these functional groups. This alteration can lead to changes in signaling pathways and cellular responses .

Pharmacokinetics

Due to its reactivity with thiols, MTSEA is likely to be rapidly metabolized in biological systems. The rate of its action can be influenced by environmental factors such as pH and temperature, as well as the presence of competing thiol-containing compounds.

Cellular Effects

MTSEA's effects on cellular functions are largely dependent on its interactions with various biomolecules. By forming mixed disulfides with thiols, it can modulate protein activity, which is crucial for understanding receptor function and ion channel dynamics .

Applications in Research

MTSEA is employed across various fields of scientific research:

- Biochemistry : As a reagent for modifying thiol groups in proteins and peptides.

- Molecular Biology : In studies investigating protein structure and function, particularly for ion channels and receptors.

- Pharmacology : In developing therapeutic agents targeting thiol-containing enzymes.

- Industrial Applications : Used in producing specialized biochemical reagents .

1. Modification of P2X2 Receptors

A study demonstrated that MTSEA could restore function to mutant rat P2X2 receptors that were unresponsive to ATP. The modification allowed these receptors to respond with significant inward currents, indicating that MTSEA effectively altered the charge at specific residues, thereby restoring receptor activity .

2. Ion Channel Studies

In another investigation, MTSEA was used to modify cysteine residues in potassium channels. The results showed that modification led to increased sensitivity to specific ligands, highlighting its role in studying ion channel dynamics and functionality .

Comparative Analysis

The following table compares MTSEA with other methanethiosulfonate derivatives regarding their reactivity and applications:

| Compound | Reactivity with Thiols | Applications |

|---|---|---|

| 2-Aminoethyl Methanethiosulfonate (MTSEA) | High | Protein modification, receptor studies |

| Methanethiosulfonate Ethylammonium Chloride | Moderate | General biochemical applications |

| Methanethiosulfonate Ethylammonium Bromide | Low | Limited use in specific assays |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Aminoethyl Methanethiosulfonate Hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a thiol group reacts with methanethiosulfonate derivatives under controlled pH (e.g., 7–9). Purification can be achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel. Purity assessment should employ HPLC with UV detection at 220–260 nm, ensuring >95% purity (as seen in protocols for structurally similar hydrochlorides) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Structural Analysis : Use ¹H/¹³C NMR to confirm the presence of the aminoethyl and methanethiosulfonate moieties. For example, the NH₂ group typically shows a singlet at δ 3.1–3.3 ppm in D₂O .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection. Compare retention times against certified reference standards if available .

Q. What are the optimal storage conditions to prevent degradation, and how can degradation be detected?

- Methodological Answer : Store at 2–8°C in amber glass vials under argon to minimize oxidation and hydrolysis. Degradation indicators include a yellow discoloration (indicative of sulfonate group breakdown) or precipitate formation. Regularly test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity shifts using HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data under varying experimental conditions?

- Methodological Answer : Design controlled stability studies across pH (4–10), temperature (4–37°C), and ionic strength. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Cross-validate results with mass spectrometry to identify degradation byproducts (e.g., sulfonic acid derivatives) .

Q. What methodological approaches ensure specificity in thiol-specific bioconjugation reactions?

- Methodological Answer :

- Control Experiments : Pre-treat thiol-containing substrates (e.g., proteins) with blocking agents like N-ethylmaleimide to confirm reaction specificity.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with model thiols (e.g., glutathione) versus non-thiol nucleophiles (e.g., amines). Optimize pH (7.5–8.5) to favor thiolate ion formation .

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction temperature (0–25°C), solvent polarity (e.g., DMF vs. methanol), and stoichiometry (1:1.2 molar ratio of thiol to methanethiosulfonate).

- In-Situ Monitoring : Use TLC (silica gel, ninhydrin stain) or in-situ FTIR to track intermediate formation. Quench reactions at 85–90% conversion to reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。